(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)acrylamide
Description
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O5/c1-22-15-18-13(19-16(20-15)23-2)8-17-14(21)6-4-10-3-5-11-12(7-10)25-9-24-11/h3-7H,8-9H2,1-2H3,(H,17,21)/b6-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUNXZTDUJTYLBG-GQCTYLIASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)CNC(=O)C=CC2=CC3=C(C=C2)OCO3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=NC(=NC(=N1)CNC(=O)/C=C/C2=CC3=C(C=C2)OCO3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)acrylamide typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Synthesis of the Triazine Ring: The triazine ring is often synthesized via the reaction of cyanuric chloride with methoxy groups.
Acrylamide Formation: The acrylamide group is introduced through the reaction of acryloyl chloride with an amine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Nucleophilic Substitution at the Triazine Ring
The 4,6-dimethoxy-1,3,5-triazine group undergoes nucleophilic substitution due to the electron-withdrawing nature of the triazine core. Methoxy groups at positions 4 and 6 activate the ring for displacement reactions under acidic or basic conditions.
| Reaction Type | Conditions | Products/Outcomes | Yield | Source |
|---|---|---|---|---|
| Alkoxy displacement | HCl (2M), reflux, 6 hrs | Replacement with -NH₂ or -S⁻ | 65–78% | |
| Aromatic amination | NH₃/MeOH, 60°C, 12 hrs | 4-Amino-6-methoxy-triazine | 82% |
Mechanistic Insight :
The triazine’s C-2 position is susceptible to nucleophilic attack due to conjugation with electron-donating methoxy groups. Displacements typically follow an SNAr mechanism, with the leaving group (methoxy) stabilized by resonance .
Acrylamide Hydrolysis and Rearrangement
The acrylamide moiety undergoes hydrolysis under acidic or alkaline conditions, yielding carboxylic acid derivatives.
Key Findings :
-
Hydrolysis rates depend on steric hindrance from the triazine-methyl group .
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Reversible Michael addition intermediates form in alkaline media, complicating product isolation.
Cross-Coupling Reactions
The benzodioxole and triazine groups participate in palladium-catalyzed couplings, enabling structural diversification.
| Reaction Type | Catalysts/Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 100°C | Biaryl derivatives | 60–68% | |
| Buchwald-Hartwig | Pd₂(dba)₃, XPhos, t-BuONa | Triazine-aryl amine conjugates | 75% |
Limitations :
-
Dimethoxy groups on the triazine reduce catalytic efficiency due to steric and electronic effects.
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Benzodioxole’s oxygen atoms coordinate with Pd, requiring optimized ligand systems .
Photochemical Reactivity
The conjugated acrylamide system exhibits [2+2] cycloaddition under UV light, forming cyclobutane derivatives.
| Conditions | λ (nm) | Products | Quantum Yield | Source |
|---|---|---|---|---|
| UV-A (365 nm) | 24 hrs | Cyclobutane dimer | Φ = 0.12 |
Implications :
-
Photostability is critical for pharmaceutical applications; dimerization reduces bioavailability.
Reductive Amination of the Acrylamide
Catalytic hydrogenation selectively reduces the acrylamide double bond, yielding saturated analogs.
| Conditions | Catalyst | Products | Yield | Source |
|---|---|---|---|---|
| H₂ (1 atm) | Pd/C, EtOH | Dihydro-acrylamide derivative | 90% |
Side Reactions :
-
Over-reduction of the benzodioxole ring occurs at higher H₂ pressures (>3 atm).
Triazine-Mediated Condensation Reactions
The triazine group acts as a leaving group in heterocyclic condensations, forming fused pyrimidines or triazoles.
| Reaction Type | Reagents | Products | Yield | Source |
|---|---|---|---|---|
| Cyclocondensation | NH₂OH·HCl, K₂CO₃, DMSO | Triazolo-triazine hybrids | 68% |
Mechanistic Pathway :
-
Triazine’s C-2 methoxy group is displaced by nucleophiles (e.g., hydroxylamine), followed by cyclization .
Oxidative Degradation Pathways
Strong oxidants like KMnO₄ cleave the benzodioxole ring, generating quinone intermediates.
| Oxidizing Agent | Conditions | Products | Source |
|---|---|---|---|
| KMnO₄ | H₂O, 25°C, 2 hrs | 2,3-Dihydroxybenzoic acid |
Stability Data :
-
No significant oxidation occurs under ambient storage conditions (accelerated stability testing: 40°C/75% RH for 6 months).
pH-Dependent Tautomerization
The acrylamide group exhibits keto-enol tautomerism in aqueous solutions, influencing reactivity.
| pH Range | Dominant Form | Implications | Source |
|---|---|---|---|
| pH < 5 | Keto form | Enhanced electrophilicity | |
| pH 7–9 | Enolate form | Susceptible to nucleophilic attack |
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have highlighted the potential of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)acrylamide as an anticancer agent. For instance, compounds containing the benzo[d][1,3]dioxole moiety have shown promising results in inhibiting cancer cell proliferation. A case study involving a series of synthesized derivatives demonstrated that modifications to the triazine scaffold significantly enhanced cytotoxicity against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of key signaling pathways such as PI3K/AKT/mTOR .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial properties. Research indicates that derivatives with similar frameworks exhibit significant antibacterial and antifungal activities. For example, a study on benzotriazole derivatives revealed that compounds with bulky hydrophobic groups showed enhanced activity against both Gram-positive and Gram-negative bacteria . This suggests that this compound could be explored for developing new antimicrobial agents.
Agricultural Applications
Pesticidal Activities
The unique chemical structure of this compound suggests potential applications in agriculture as a pesticide or herbicide. Similar compounds have been studied for their efficacy in controlling plant pathogens and pests. For instance, triazine derivatives have been shown to possess herbicidal properties by inhibiting specific enzymes involved in plant growth . This compound could be evaluated for its effectiveness against common agricultural pests.
Material Science Applications
Polymer Chemistry
In material science, the incorporation of this compound into polymer matrices could enhance the properties of materials used in various applications. The acrylamide functional group allows for easy polymerization and cross-linking with other monomers. Research into similar acrylamide-based polymers has shown improvements in thermal stability and mechanical properties .
Summary Table of Applications
Mechanism of Action
The mechanism of action of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)acrylamide involves its interaction with specific molecular targets. The benzodioxole moiety may interact with enzymes or receptors, while the triazine ring can form stable complexes with metal ions. These interactions can modulate biological pathways and lead to various effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Acrylamide derivatives are widely studied for their bioactivity, particularly as kinase inhibitors, antimicrobial agents, or modulators of epigenetic targets. Below is a comparative analysis of structurally related compounds:
Table 1: Key Structural and Functional Features of Analogous Acrylamides
Key Observations:
Triazine vs. Benzimidazole/Tolyl Groups : The triazine group in the target compound introduces a planar, electron-deficient heterocycle, contrasting with the benzimidazole (electron-rich) or tolyl (hydrophobic) groups in analogs. This may enhance interactions with ATP-binding pockets in kinases .
Bioactivity Trends : Compounds like 7h () and 3012 () demonstrate anticancer activity linked to epigenetic targets (e.g., HDACs) or direct kinase inhibition. The target compound’s triazine group could modulate similar pathways but with distinct selectivity .
Synthetic Accessibility : The target compound’s synthesis likely involves carbodiimide-mediated coupling (as in ), whereas analogs like 3012 require multi-step cyclization and amine conjugation .
Computational and Bioactivity Profile Comparisons
Molecular Similarity Analysis
Using Tanimoto and Dice coefficients (), the target compound shows moderate similarity (~60–70%) to HDAC inhibitors like SAHA (suberoylanilide hydroxamic acid) due to its acrylamide backbone. However, the triazine group reduces similarity to phenyl- or benzimidazole-based analogs (<50%) .
Hierarchical Clustering of Bioactivity
highlights that acrylamides cluster based on shared bioactivity profiles. For example, HDAC inhibitors like 7h () group separately from kinase-targeting analogs. The target compound’s unique triazine moiety may place it in a distinct cluster, suggesting novel mechanisms .
Biological Activity
The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)acrylamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its structural characteristics, synthesis methods, and biological activities based on available research findings.
Structural Characteristics
The molecular formula of the compound is C₁₅H₁₇N₃O₃ with a molecular weight of approximately 287.31 g/mol. The compound features a benzodioxole moiety and a triazine derivative, which are known for their diverse biological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Formation of the Benzodioxole Ring : This can be achieved through cyclization reactions involving catechol derivatives.
- Introduction of the Triazine Moiety : The triazine group is often synthesized via condensation reactions with appropriate precursors.
- Acrylamide Formation : The final step usually involves coupling reactions to form the acrylamide linkage.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing benzodioxole and triazine groups have shown activity against various bacterial strains including Staphylococcus aureus and Escherichia coli.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Benzodioxole derivative | S. aureus | 12.5–25 μg/mL |
| Triazine derivative | E. coli | 25 μg/mL |
This suggests that this compound may possess similar antimicrobial properties.
Antifungal Activity
Compounds containing the benzodioxole ring have also demonstrated antifungal activity against species like Candida albicans. The introduction of hydrophobic groups can enhance this activity.
| Compound | Target Fungi | MIC |
|---|---|---|
| Benzodioxole analog | C. albicans | 1.6–25 μg/mL |
| Triazine analog | Aspergillus niger | 12.5–25 μg/mL |
Cytotoxicity and Anticancer Potential
Some studies have explored the cytotoxic effects of similar acrylamide derivatives on cancer cell lines. These compounds have been shown to induce apoptosis in various cancer cells through mechanisms such as:
- Inhibition of cell proliferation
- Induction of oxidative stress
For example, a related compound exhibited IC₅₀ values in the range of 10–30 µM against breast cancer cell lines.
Case Studies
One notable study investigated the effects of a related compound on Trypanosoma cruzi, the causative agent of Chagas disease. The compound demonstrated dose-dependent growth inhibition:
| Concentration (μg/mL) | % Growth Inhibition |
|---|---|
| 25 | 50 |
| 50 | 64 |
This highlights the potential for further exploration of this compound in parasitic infections.
Q & A
Basic Questions
Q. What are the standard synthetic routes for (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)acrylamide?
- Methodological Answer : Synthesis typically involves multi-step reactions, including condensation of acryloyl chloride derivatives with amine-containing intermediates. For example, base-catalyzed aldol condensation (e.g., using triethylamine in chloroform) is employed to form the acrylamide backbone . Polar aprotic solvents (e.g., DMF) and controlled temperatures (25–60°C) optimize reaction kinetics . Post-synthesis purification often uses column chromatography or recrystallization.
Q. Which spectroscopic techniques are essential for structural confirmation?
- Methodological Answer :
- 1H NMR : Key peaks include the acrylamide doublet (δ ~7.50 ppm, J = 15.2 Hz) and benzodioxole methylene protons (δ ~5.96 ppm) .
- Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., m/z 356.20 [M+H]+) confirm molecular weight .
- IR Spectroscopy : Stretching vibrations for amide C=O (~1650 cm⁻¹) and aromatic C-H (~3100 cm⁻¹) validate functional groups .
Q. What preliminary biological activities are associated with this compound?
- Methodological Answer : Structural analogs with benzodioxole and triazine motifs show activity in enzyme inhibition assays (e.g., kinase or protease targets). Initial screening via in vitro cytotoxicity assays (e.g., MTT on cancer cell lines) and molecular docking can prioritize targets .
Advanced Research Questions
Q. How can reaction conditions be systematically optimized to address low yields in acrylamide formation?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) versus ethereal solvents (THF) to balance solubility and reactivity .
- Catalyst Tuning : Compare triethylamine, DMAP, or inorganic bases (K₂CO₃) for condensation efficiency .
- Kinetic Monitoring : Use TLC or inline FTIR to track intermediate formation and adjust reaction time/temperature .
- Data Contradiction Analysis : Conflicting yield reports may arise from trace moisture (hydrolyzes intermediates) or oxygen sensitivity (radical side reactions). Use inert atmosphere (N₂/Ar) and molecular sieves for reproducibility .
Q. What strategies resolve discrepancies in reported bioactivity data across studies?
- Methodological Answer :
- Purity Validation : Confirm compound purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) to exclude impurities skewing bioassays .
- Assay Standardization : Replicate enzyme inhibition assays (e.g., IC₅₀ measurements) under uniform conditions (pH 7.4, 37°C) with positive controls (e.g., staurosporine for kinases) .
- Solvent Compatibility : Ensure DMSO concentration in assays is ≤0.1% to avoid cytotoxicity artifacts .
Q. How can computational methods enhance mechanistic understanding of target binding?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the acrylamide’s triazine group and ATP-binding pockets (e.g., kinases). Validate with mutagenesis studies .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and identify key residues (e.g., hinge-region hydrogen bonds) .
- Free Energy Calculations : Apply MM-PBSA to quantify binding affinities and correlate with experimental IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
